

Introduction: The Strategic Importance of a Multifunctional Building Block

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Compound of Interest

Compound Name: 4-[2-(Dimethylamino)ethoxy]aniline

Cat. No.: B1277548

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In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the efficiency with which it can be incorporated into complex molecular architectures. **4-[2-(Dimethylamino)ethoxy]aniline**, a trifunctional aromatic compound, has emerged as a pivotal building block, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring a primary aromatic amine, a flexible ether linkage, and a tertiary dimethylamino group, offers multiple reactive sites that can be selectively addressed.

This guide provides a comprehensive technical overview of **4-[2-(Dimethylamino)ethoxy]aniline** for researchers, chemists, and drug development professionals. It delves into the compound's synthesis, explores the nuanced reactivity of its functional groups, details its application in the synthesis of notable pharmaceuticals like Itopride, and outlines essential analytical and safety protocols. The insights presented herein are designed to equip scientists with the foundational knowledge required to effectively leverage this versatile intermediate in their research and development endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key data for **4-[2-(Dimethylamino)ethoxy]aniline** are summarized below.

Property	Value	Reference
CAS Number	62345-76-0	
Molecular Formula	C ₁₀ H ₁₆ N ₂ O	
Molecular Weight	180.25 g/mol	
Appearance	Powder	
Melting Point	54-56 °C	
InChI Key	CCCVQPGAXZNTIL- UHFFFAOYSA-N	
InChI Code	1S/C10H16N2O/c1-12(2)7-8- 13-10-5-3-9(11)4-6-10/h3- 6H,7-8,11H2,1-2H3	

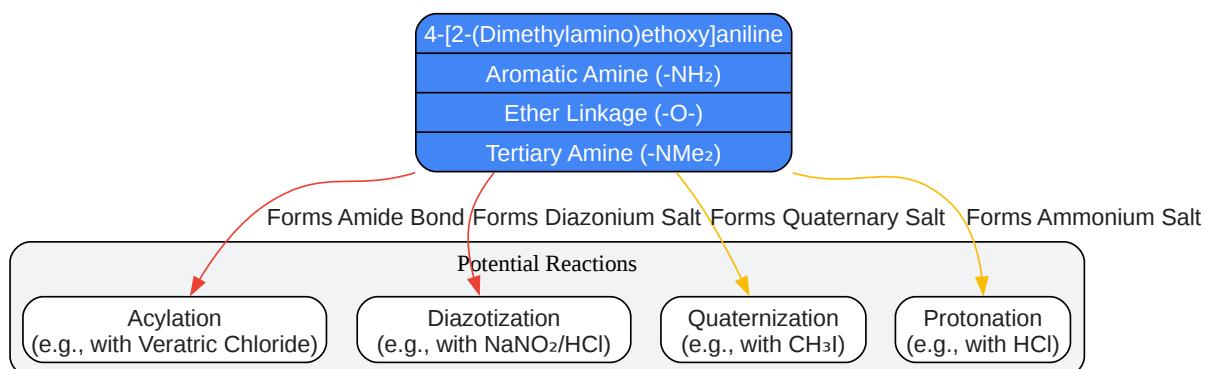
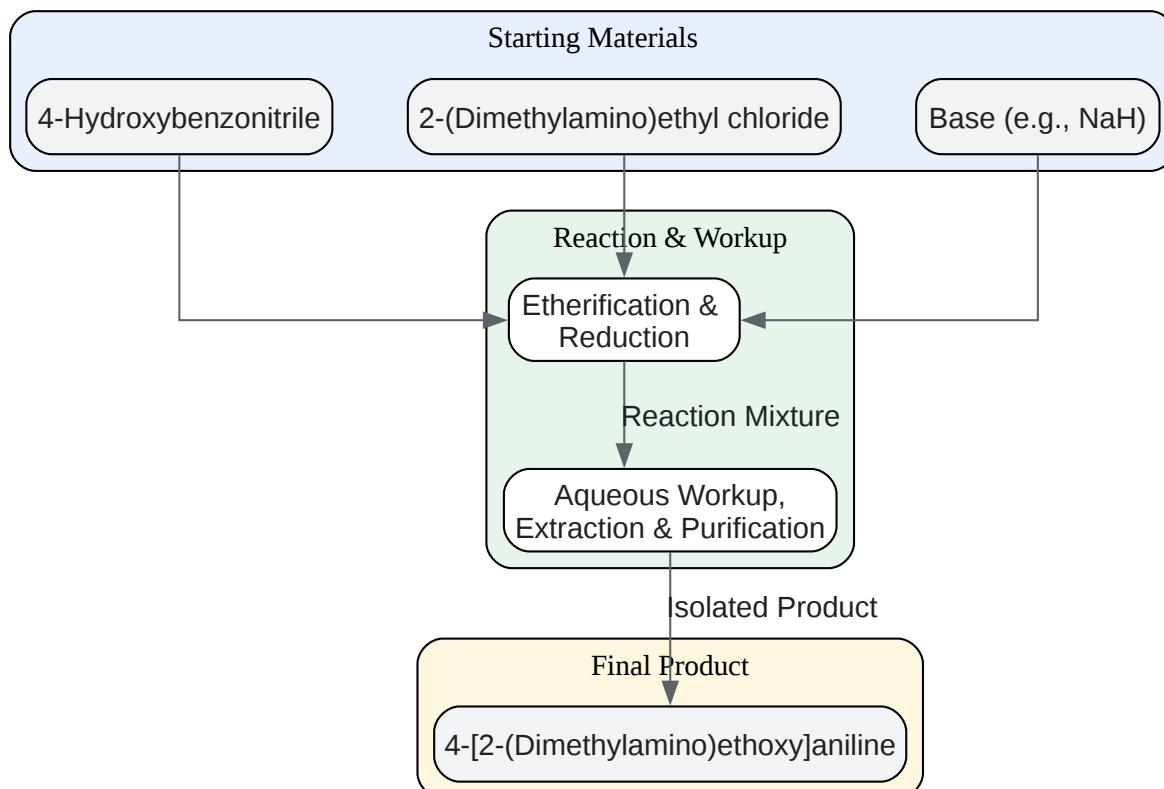
Synthesis of 4-[2-(Dimethylamino)ethoxy]aniline

The synthesis of **4-[2-(Dimethylamino)ethoxy]aniline** is typically achieved through a nucleophilic substitution reaction that forms the characteristic ether bond. A common and efficient pathway involves the reaction of a parasubstituted phenol with 2-(dimethylamino)ethyl chloride.

General Synthetic Workflow

The process begins with a protected p-aminophenol, such as 4-nitrophenol or 4-acetamidophenol, to prevent the aniline nitrogen from interfering with the etherification step. The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride. The final step involves the deprotection (e.g., reduction of the nitro group or hydrolysis of the amide) to reveal the primary aromatic amine.

A related strategy, particularly relevant for producing derivatives, involves the simultaneous etherification and reduction of 4-hydroxybenzonitrile.^[1] This method can be a cost-effective approach for large-scale synthesis.^[1]

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Caption: Reactivity map of **4-[2-(Dimethylamino)ethoxy]aniline**'s functional groups.

Application in Pharmaceutical Synthesis: The Case of Itopride

A prominent application of a derivative of this core structure, 4-[2-(Dimethylamino)ethoxy]benzylamine, is in the synthesis of Itopride Hydrochloride. [2] Itopride is a prokinetic agent used to treat gastrointestinal symptoms. The synthesis highlights the utility of the intermediate's structure. The benzylamine provides the nucleophilic site for amide bond formation with a substituted benzoic acid derivative (veratric acid). The dimethylaminoethoxy moiety is a crucial pharmacophore, contributing to the drug's overall therapeutic profile.

The synthesis of Itopride typically involves the acylation of 4-[2-(Dimethylamino)ethoxy]benzylamine with veratroyl chloride (3,4-dimethoxybenzoyl chloride). This reaction directly connects the two key fragments of the final drug molecule in a highly efficient amide coupling reaction.

Analytical Methodologies

Ensuring the purity and identity of **4-[2-(Dimethylamino)ethoxy]aniline** is critical for its use in regulated applications like pharmaceutical manufacturing. A suite of analytical techniques is employed for its characterization.

- **Chromatography (HPLC, GC):** High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity and quantifying the compound in reaction mixtures. Gas Chromatography (GC), often coupled with a mass selective detector (MSD), is also suitable, particularly after derivatization of the amine group. [3]*
- **Spectroscopy (NMR, IR):** Nuclear Magnetic Resonance (^1H and ^{13}C NMR) spectroscopy is essential for unambiguous structure elucidation, confirming the connectivity of the aromatic, ether, and aliphatic protons. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether.
- **Mass Spectrometry (MS):** MS provides accurate molecular weight information and fragmentation patterns that can be used to confirm the identity of the compound and its byproducts.

Protocol: Purity Determination by HPLC

Objective: To determine the purity of a **4-[2-(Dimethylamino)ethoxy]aniline** sample.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for peak shaping). For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm and 280 nm.
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 1:1 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary.
- Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

As with all aniline derivatives, proper safety precautions are mandatory when handling **4-[2-(Dimethylamino)ethoxy]aniline**.

Hazard Identification

The compound is classified as hazardous. Key GHS statements are summarized below.

GHS Code	Hazard Statement
H302	Harmful if swallowed
H312	Harmful in contact with skin
H314	Causes severe skin burns and eye damage

| H332 | Harmful if inhaled |

Signal Word: Danger

Handling and Personal Protective Equipment (PPE)

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- [4]* PPE: Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- [4][5]* Handling Practices: Avoid contact with skin, eyes, and clothing.
- [4]Wash hands thoroughly after handling. Avoid breathing dust or fumes.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents and acids.

Conclusion

4-[2-(Dimethylamino)ethoxy]aniline and its close derivatives are more than just chemical reagents; they are enabling tools for innovation in medicinal chemistry and materials science. The compound's well-defined reactivity, stemming from its distinct amine and ether functionalities, provides a reliable and versatile platform for constructing complex molecules. Its demonstrated success as a core intermediate in the synthesis of pharmaceuticals like Itopride underscores its importance. As researchers continue to explore new chemical space, the demand for such strategically functionalized building blocks will undoubtedly grow, ensuring that **4-[2-(Dimethylamino)ethoxy]aniline** remains a compound of significant interest to the scientific community.

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